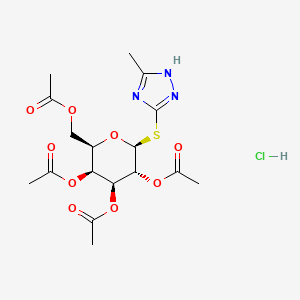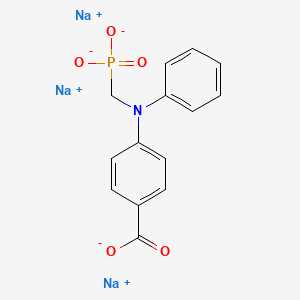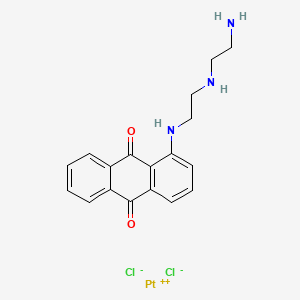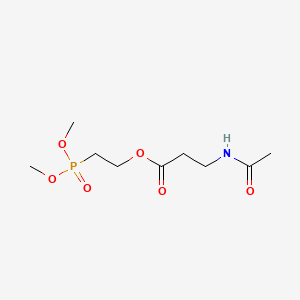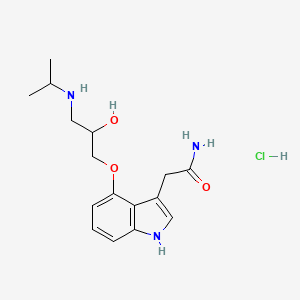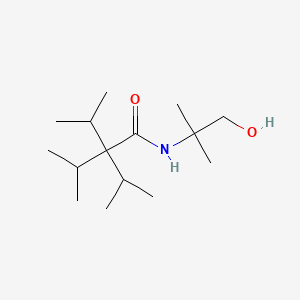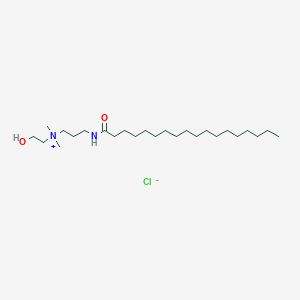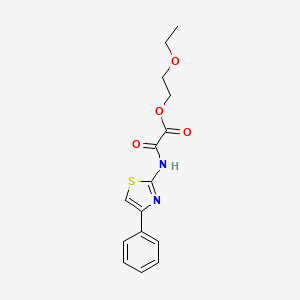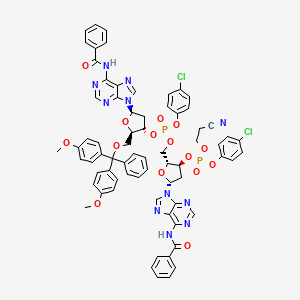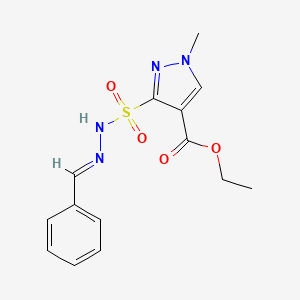
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a phenylmethylene hydrazino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with methyl hydrazine to form 1-methyl-3-methylpyrazolone. This intermediate is then reacted with phenylmethylene hydrazine and sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylmethylene hydrazino moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-phenylpyrazole-4-carboxylate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
Ethyl 1-methyl-3-(phenylhydrazino)-1H-pyrazole-4-carboxylate: Similar structure but without the sulfonyl group, leading to variations in reactivity and applications.
1-Methyl-3-((phenylmethylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar but lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the sulfonyl and phenylmethylene hydrazino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
145865-74-3 |
|---|---|
Molekularformel |
C14H16N4O4S |
Molekulargewicht |
336.37 g/mol |
IUPAC-Name |
ethyl 3-[[(E)-benzylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-14(19)12-10-18(2)16-13(12)23(20,21)17-15-9-11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3/b15-9+ |
InChI-Schlüssel |
DVFZRUNWNRDADG-OQLLNIDSSA-N |
Isomerische SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)
